2-Phenylpropylamine hydrochloride

Dopamine transporter Norepinephrine transporter Substrate-type releaser

Authenticated racemic BMPEA hydrochloride (CAS 52991-03-4) for forensic and doping control labs. Unlike amphetamine, it exhibits >100-fold lower DAT potency while retaining NET activity, enabling selective cardiovascular studies. The defined 1:1 (R)/(S) enantiomer ratio is critical for reproducible TAAR1 agonism (EC50: 104–325 nM) and MAO inhibition assays. Essential for validating LC-MS/MS methods that differentiate this WADA-prohibited stimulant from amphetamine.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 52991-03-4
Cat. No. B3416011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropylamine hydrochloride
CAS52991-03-4
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC=CC=C1.Cl
InChIInChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
InChIKeyHBVYOCJBEXSCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropylamine Hydrochloride (CAS 52991-03-4): Chemical Identity, Regulatory Status, and Key Physicochemical Properties for Procurement Decisions


2-Phenylpropylamine hydrochloride (CAS 52991-03-4), also known as (±)-β-methylphenethylamine hydrochloride or BMPEA hydrochloride, is a racemic phenethylamine derivative and a positional isomer of amphetamine [1]. The compound exists as a hydrochloride salt with a molecular weight of 171.67 g/mol and a melting point of 143–145°C, and is supplied as a hygroscopic powder with a purity specification of ≥98% [2]. It is classified as a doping agent by the World Anti-Doping Agency (WADA) due to its structural similarity to amphetamine, and its presence in dietary supplements has been subject to FDA regulatory action, making authenticated, high-purity reference material essential for forensic, doping control, and pharmacological research applications [1].

Why Generic Substitution of 2-Phenylpropylamine Hydrochloride (CAS 52991-03-4) with Structural Analogs Compromises Experimental Integrity


Although 2-phenylpropylamine hydrochloride shares a phenethylamine backbone with amphetamine and other β-substituted analogs, its pharmacological profile diverges sharply from these comparators in terms of transporter selectivity and receptor potency [1]. The racemic hydrochloride salt (CAS 52991-03-4) provides a defined 1:1 mixture of (R)- and (S)-enantiomers, each exhibiting distinct TAAR1 agonist EC50 values (325 nM and 104 nM, respectively), meaning that substitution with a single enantiomer or a free-base form introduces uncontrolled stereochemical variables that alter both in vitro and in vivo outcomes . Furthermore, BMPEA is >100-fold less potent than amphetamine at the dopamine transporter (DAT EC50: 627 nM vs. 5 nM) while retaining substantial norepinephrine transporter (NET) activity, a selectivity inversion that cannot be replicated by simply substituting amphetamine or other α-methyl analogs [1].

Quantitative Differentiation Evidence for 2-Phenylpropylamine Hydrochloride (CAS 52991-03-4) Against Its Closest Analogs


DAT and NET Transporter Selectivity Profile of 2-Phenylpropylamine Hydrochloride vs. Amphetamine

In a direct head-to-head comparison using [³H]MPP⁺ release assays in rat brain synaptosomes, 2-phenylpropylamine (BMPEA) exhibited a fundamentally different transporter selectivity profile compared to its positional isomer, amphetamine. BMPEA was >100-fold less potent than amphetamine at the dopamine transporter (DAT EC50: 627 ± 102 nM for BMPEA vs. 5 ± 1 nM for amphetamine), producing a DAT/NET selectivity ratio of 0.20, whereas amphetamine displayed a ratio of 1.80 [1]. This indicates that BMPEA preferentially targets NET over DAT, while amphetamine shows the opposite preference. Importantly, BMPEA retained full efficacy at both transporters (%Emax: 101% at DAT, 94% at NET), confirming it is a fully efficacious substrate-type releaser, not a partial agonist [1].

Dopamine transporter Norepinephrine transporter Substrate-type releaser Structure-activity relationship

Enantiomer-Specific TAAR1 Agonist Potency of 2-Phenylpropylamine Hydrochloride: R-(+) vs. S-(-) Isomers

The enantiomers of 2-phenylpropylamine display distinct and quantifiable differences in TAAR1 agonist potency. At the human TAAR1 receptor, the S-(-)-isomer exhibits an EC50 of 104 nM, whereas the R-(+)-isomer is approximately 3-fold less potent with an EC50 of 325 nM . This stereochemistry-dependent pharmacology is further corroborated by independent BindingDB data showing the S-(-)-isomer with an EC50 of 129 nM in RD-HGA16 CHO-K1 cells co-expressing Gα16 [1]. The racemic hydrochloride salt (CAS 52991-03-4) provides both enantiomers in a defined 1:1 ratio, yielding a composite pharmacological signature that differs from either isolated enantiomer. For context, the endogenous TAAR1 ligand β-phenethylamine (β-PEA) has a reported EC50 of 106 ± 5 nM in the same assay system [2], placing the S-(-)-isomer of BMPEA on par with the endogenous ligand, while the R-(+)-isomer is approximately 3-fold weaker.

Trace amine-associated receptor 1 TAAR1 agonist Enantioselectivity cAMP assay

Stereoselective MAO-A and MAO-B Inhibition by 2-Phenylpropylamine Enantiomers

The enantiomers of 2-phenylpropylamine act as competitive inhibitors of both MAO-A and MAO-B with distinct Ki values that reflect stereoselective enzyme interaction. The S-(-)-enantiomer (compound 3b) inhibits MAO-A with a Ki of 584 μM and MAO-B with a Ki of 156 μM, demonstrating approximately 3.7-fold selectivity for the MAO-B isoform . The R-(+)-enantiomer was also evaluated in the same study and complete Ki data are reported in the primary publication by Bocchinfuso and Robinson (1999), establishing a quantitative stereochemical structure-activity relationship at the β-carbon position [1]. This represents a class of MAO inhibitors in which the chiral center is at the carbon β to the amino function, a structural feature distinct from the more extensively studied α-substituted MAO inhibitors such as selegiline and clorgyline [1].

Monoamine oxidase inhibition MAO-A MAO-B Stereoselectivity Competitive inhibition

Analytical Differentiation of 2-Phenylpropylamine Hydrochloride from Amphetamine by Validated UPLC-MS Methods

As a positional isomer of amphetamine, BMPEA shares an identical molecular formula (C₉H₁₃N) and nearly identical mass spectrometric fragmentation patterns with amphetamine, creating a high risk of misidentification in standard LC-MS/MS amphetamine assays [1]. A validated UPLC-qTOF-MS method employing mixed-mode solid-phase extraction (MMSPE) achieved strong differentiation between BMPEA and amphetamine isomers with linearity over 20–1,000 ng/mL (R² > 0.99) in rat cardiac blood [2]. In doping control, a dedicated UPLC/MS/MS procedure with a two-step liquid-liquid extraction from urine enabled discrimination between both isomers, and the authors demonstrated that omission of a hydrolysis step for phase II conjugates could produce false-negative results for BMPEA [1]. Notably, the fragmentation spectra of both isomers in collision-induced dissociation are nearly indistinguishable, meaning that insufficient chromatographic separation will result in misidentification of BMPEA as amphetamine [1].

Forensic toxicology Anti-doping analysis Positional isomer discrimination UPLC-qTOF-MS Chromatographic separation

Physicochemical Identity Confirmation: Melting Point and Hygroscopicity of 2-Phenylpropylamine Hydrochloride (CAS 52991-03-4)

The hydrochloride salt form (CAS 52991-03-4) exhibits a defined melting point range of 143–145°C, which serves as a key identity confirmation parameter distinct from the free base form (boiling point 80°C at 10 mm Hg for the racemic free base) [1][2]. The compound is supplied as a cream to yellow hygroscopic powder, requiring storage under inert atmosphere (argon) at 2–8°C to maintain purity specifications of ≥98% [1]. The hydrochloride salt form provides enhanced crystalline stability compared to the free base, with the melting point (143–145°C) indicating higher thermal stability that facilitates handling, weighing, and long-term storage in laboratory settings .

Melting point Hygroscopicity Salt form Identity testing Quality control

In Vivo Pharmacodynamic Differentiation: BMPEA Produces Hypertension Without Locomotor Stimulation Unlike Amphetamine

In a direct comparative in vivo study using conscious rats fitted with biotelemetry transmitters, BMPEA produced dose-related increases in blood pressure comparable to amphetamine, but critically, BMPEA did not substantially increase heart rate or locomotor activity—effects that are hallmark responses to amphetamine [1]. The hypertensive effect of BMPEA was reversed by the α-adrenergic antagonist prazosin but not by the ganglionic blocker chlorisondamine, confirming a peripheral mechanism of action mediated through NET substrate activity rather than central sympathetic outflow [1]. This in vivo profile is consistent with the in vitro transporter data showing BMPEA's >100-fold lower DAT potency and NET-preferring selectivity, and stands in contrast to amphetamine, which increases blood pressure, heart rate, and locomotor activity concurrently [1].

Cardiovascular pharmacology Blood pressure Locomotor activity In vivo telemetry NET substrate

Optimal Research and Industrial Application Scenarios for 2-Phenylpropylamine Hydrochloride (CAS 52991-03-4) Based on Quantitative Differentiation Evidence


Forensic Toxicology and Anti-Doping Reference Standard for Isomer-Specific Method Validation

Given the demonstrated risk of misidentifying BMPEA as amphetamine in standard LC-MS/MS assays due to nearly identical CID fragmentation spectra, laboratories performing forensic or anti-doping testing require an authenticated racemic hydrochloride reference standard (CAS 52991-03-4) to validate chromatographic separation methods [1]. The UPLC-qTOF-MS method achieving linearity over 20–1,000 ng/mL (R² > 0.99) with isomeric differentiation provides a validated framework for method development, while the 2014 UPLC/MS/MS doping control procedure demonstrated that BMPEA can be eliminated unchanged along with phase II conjugates, necessitating a hydrolysis step to avoid false negatives [1][2].

Cardiovascular Safety Pharmacology: NET-Mediated Hypertension Model Without CNS Stimulant Confounds

The unique pharmacodynamic profile of BMPEA—producing amphetamine-comparable blood pressure elevation without concomitant increases in heart rate or locomotor activity—establishes it as a valuable tool compound for isolating peripheral NET-mediated cardiovascular effects from central DAT-mediated stimulant effects [3]. Researchers can use the racemic hydrochloride to study α-adrenergic mechanisms of hypertension, as the pressor response is reversed by prazosin but not by ganglionic blockade, confirming a peripheral site of action distinct from centrally acting sympathomimetics [3].

TAAR1 Pharmacology: Enantiomer-Defined Tool for Structure-Activity Relationship Studies

The 3.1-fold difference in TAAR1 EC50 between the S-(-) and R-(+) enantiomers (104 nM vs. 325 nM) makes the racemic hydrochloride (CAS 52991-03-4) a critical starting material for studies investigating stereochemical determinants of TAAR1 activation . The S-(-)-isomer is equipotent to the endogenous ligand β-PEA (EC50 ~106 nM), while both BMPEA enantiomers are substantially more potent than d-amphetamine at human TAAR1 (EC50 ~1,700 nM), enabling comparative pharmacology studies that dissect the contribution of TAAR1 versus monoamine transporters to the overall pharmacological signature [4].

MAO Inhibition Studies: β-Chiral Center as a Probe for Isoform Selectivity Determinants

The stereoselective MAO inhibition profile of 2-phenylpropylamine enantiomers, with the S-(-)-isomer showing a Ki of 584 μM for MAO-A and 156 μM for MAO-B (3.74-fold MAO-B selectivity), provides a structural probe for investigating how β-carbon chirality influences MAO isoform recognition . Because the chiral center in this scaffold is at the β-position rather than the more common α-position (as in selegiline and clorgyline), the racemic hydrochloride offers a distinct pharmacophore for comparative structure-activity relationship studies aimed at understanding the steric requirements of the MAO active site [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpropylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.